molecular formula C7H6INO2 B1267756 2-Amino-3-iodobenzoic acid CAS No. 20776-55-0

2-Amino-3-iodobenzoic acid

Cat. No.: B1267756
CAS No.: 20776-55-0
M. Wt: 263.03 g/mol
InChI Key: NPQWFVGQIVTULM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-iodobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and an iodine atom on the benzene ring, which allows for a diverse range of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of various complex molecules makes it particularly valuable in organic synthesis .

Biological Activity

2-Amino-3-iodobenzoic acid (CAS No. 20776-55-0) is a halogenated derivative of benzoic acid, notable for its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and an iodine atom attached to the benzene ring. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

  • Molecular Formula : C7H6INO2
  • Molecular Weight : 263.03 g/mol
  • IUPAC Name : this compound
  • Solubility : Soluble in water (0.235 mg/ml) and organic solvents.
  • Log P (Partition Coefficient) : Indicates moderate lipophilicity with values ranging from 1.36 to 1.97, suggesting good permeability across biological membranes .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and metabolic modulator.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains and fungi. The presence of iodine is believed to enhance these effects by disrupting microbial cell membranes .

Anticancer Properties

Studies have demonstrated that halogenated benzoic acids can inhibit cancer cell proliferation. In vitro assays have shown that this compound may induce apoptosis in cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The compound's ability to activate proteasomal and lysosomal pathways suggests it may help in degrading oncogenic proteins .

Metabolic Modulation

The compound has been investigated for its role in metabolic processes, particularly in liver function tests. It has been used as a tracer in studies examining liver conjugation pathways, where it forms metabolites such as iodohippuric acid, indicating its utility in assessing liver function .

Case Study 1: Liver Function Testing

A study utilized ortho-[^131I] iodobenzoic acid to assess liver function through urinary excretion of metabolites. Results indicated a significant correlation between the levels of conjugated metabolites and liver health, highlighting the compound's relevance in clinical diagnostics .

Case Study 2: Cancer Cell Inhibition

In a recent evaluation of benzoic acid derivatives, this compound was shown to induce apoptosis in cancer cell lines without significant cytotoxicity to normal fibroblasts. This selective action suggests its potential as a therapeutic agent with reduced side effects compared to conventional chemotherapeutics .

Research Findings

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against various pathogens; iodine enhances antimicrobial action.
Anticancer EffectsInduces apoptosis in Hep-G2 and A2058 cells; activates proteasomal degradation pathways.
Liver Function AssessmentUsed as a tracer for liver function tests; correlates with urinary metabolite levels.

Properties

IUPAC Name

2-amino-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQWFVGQIVTULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300159
Record name 2-amino-3-iodobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20776-55-0
Record name 2-Amino-3-iodobenzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 135149
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Record name 20776-55-0
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Record name 2-amino-3-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-iodobenzoic acid
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Synthesis routes and methods

Procedure details

To a ice cold solution of 7-iodoindoline-2,3-dione (2.9 g, 0.0106 mol) in an aq. solution of 2 N NaOH (15 mL) was added drop wise an aq. solution of 35% H2O2 (3 mL) and then allowed to stir at room temperature over night. After the reaction is completed, the reaction mixture was diluted with water (50 mL), adjusted the pH to 2 with conc. HCl.
[Compound]
Name
ice
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0 (± 1) mol
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Reaction Step One
Quantity
2.9 g
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15 mL
Type
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Quantity
3 mL
Type
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Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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